molecular formula C21H23ClN2O5S B11338521 1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B11338521
M. Wt: 450.9 g/mol
InChI Key: KACZDTZDLVUROV-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzodioxin moiety, and a chlorophenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzodioxin Moiety: The benzodioxin group is introduced via a condensation reaction with suitable reagents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid: Shares the benzodioxin moiety but differs in the core structure and functional groups.

    N-Alkyl/Aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamides: Similar in having the benzodioxin and sulfonamide groups but vary in the alkyl or aralkyl substituents.

Uniqueness

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN2O5S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H23ClN2O5S/c22-18-4-2-1-3-16(18)14-30(26,27)24-9-7-15(8-10-24)21(25)23-17-5-6-19-20(13-17)29-12-11-28-19/h1-6,13,15H,7-12,14H2,(H,23,25)

InChI Key

KACZDTZDLVUROV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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